[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone
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Overview
Description
[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone is a complex organic compound with a unique structure that includes a piperidine ring, a piperazine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include organolithium reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require the use of catalysts such as copper or iron complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
tert-Butyl carbamate: A compound used in organic synthesis.
Barium compounds: Chemically similar to strontium compounds.
Uniqueness
[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone is unique due to its complex structure, which includes multiple functional groups and rings
Properties
IUPAC Name |
[(3R,4S)-3-(3-hydroxypropyl)-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S2/c1-20-7-9-21(10-8-20)16-5-6-22(12-14(16)4-3-11-23)17(24)15-13-26-18(19-15)25-2/h13-14,16,23H,3-12H2,1-2H3/t14-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFGIFBYBORRSA-ZBFHGGJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2CCCO)C(=O)C3=CSC(=N3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCCO)C(=O)C3=CSC(=N3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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